molecular formula C44H68S2 B12941512 2-Triacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene

2-Triacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene

Cat. No.: B12941512
M. Wt: 661.1 g/mol
InChI Key: GLOORZWOPBVQPI-UHFFFAOYSA-N
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Description

2-Triacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is a complex organic compound that belongs to the family of benzo[b]thieno[2,3-d]thiophene derivatives. These compounds are known for their unique structural properties and potential applications in various fields, including organic electronics and materials science. The presence of a long alkyl chain (triacontyl group) attached to the benzo[b]benzo[4,5]thieno[2,3-d]thiophene core enhances its solubility and processability, making it suitable for solution-based applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Triacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene typically involves multiple steps, starting with the construction of the benzo[b]thieno[2,3-d]thiophene core. One common method is the Fiesselmann thiophene synthesis, which involves the Friedel–Crafts acylation of (hetero)arenes with 3-chlorobenzo[b]thiophene-2-carbonyl chlorides, followed by treatment with methyl thioglycolate in the presence of DBU and calcium oxide powder

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Triacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, amines, or thiols.

Scientific Research Applications

2-Triacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Triacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene in organic electronics involves its ability to facilitate charge transport through its conjugated π-system. The long alkyl chain enhances solubility and processability, allowing for the formation of uniform thin films. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Triacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is unique due to the presence of the long triacontyl chain, which enhances its solubility and processability. This makes it particularly suitable for solution-based applications in organic electronics and materials science.

Properties

Molecular Formula

C44H68S2

Molecular Weight

661.1 g/mol

IUPAC Name

2-triacontyl-[1]benzothiolo[3,2-b][1]benzothiole

InChI

InChI=1S/C44H68S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-32-38-35-36-40-42(37-38)46-43-39-33-30-31-34-41(39)45-44(40)43/h30-31,33-37H,2-29,32H2,1H3

InChI Key

GLOORZWOPBVQPI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=CC=CC=C4S3

Origin of Product

United States

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